molecular formula C10H9BrO3 B1149146 3-Bromo-4-methoxycinnamic acid CAS No. 1080-07-5

3-Bromo-4-methoxycinnamic acid

Cat. No. B1149146
CAS RN: 1080-07-5
M. Wt: 257.08
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Bromo-4-methoxycinnamic acid derivatives involves regioselective bromination techniques that result in high yields. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid, a related compound, was synthesized through the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield. This process highlights the efficiency of bromination methods in introducing bromo groups to methoxycinnamic acid derivatives (Guzei, Gunderson, & Hill, 2010).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, has been performed using DFT studies at the B3LYP/6-311++G(d,p) level. These studies provide insights into the optimized parameters, molecular electrostatic potential surfaces, and HOMO-LUMO band gaps. Such analyses are crucial for understanding the reactivity and stability of the compound under various conditions, including the influence of solvation (Yadav et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving 3-Bromo-4-methoxycinnamic acid derivatives can lead to the formation of various products under specific conditions. For example, 4-methoxycinnamic acid-3'-methylbutyl ester underwent UV irradiation to yield cycloaddition and Diels-Alder adducts. Such reactions are crucial for understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Schrader, Jakupovic, & Baltes, 1994).

Physical Properties Analysis

The physical properties of cinnamic acid derivatives, such as solubility, crystallinity, and liquid crystal properties, are significant for their application in material science and biomedical fields. For instance, the synthesis and properties of coumaric acid derivative homo-polymers revealed the solubility hierarchy and crystallinity levels, which are vital for their use as thermotropic polymers with cell adhesion controllable features (Thi et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity descriptors and potential energy profiles of methoxycinnamic acids, have been extensively studied. Such analyses provide a comprehensive understanding of the stability, reactivity, and electronic interactions of these compounds, which are essential for their application in chemical synthesis and material science (Arjunan et al., 2016).

Scientific Research Applications

  • Antioxidant Properties and Biological Activities : Ferulic acid (4-hydroxy-3-methoxycinnamic acid), closely related to 3-Bromo-4-methoxycinnamic acid, is known for its antioxidant properties. This natural product offers beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases (Silva & Batista, 2017).

  • Analytical Methodologies for Quantification : The quantification of ferulic acid and its oligomers is crucial due to its high antioxidant properties and potential applications in food, health, and cosmetic industries. Various analytical methodologies have been developed for this purpose (Barberousse et al., 2008).

  • Cancer Research : Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid has been found to inhibit proliferation and induce apoptosis in human breast cancer cells, highlighting its potential as a chemotherapeutic agent (Hamdan et al., 2013).

  • Photochemical Reaction Products : The photochemical reaction of 4-methoxycinnamic acid-3'-methylbutyl ester, a derivative, leads to the formation of various products, underlining the compound's potential in chemical syntheses (Schrader et al., 1994).

  • Therapeutic Applications : Ferulic acid has therapeutic applications in treating diabetes, cancer, pulmonary, and cardiovascular diseases due to its anti-oxidant and anti-inflammatory action. It also exhibits a range of biological activities like anticarcinogenic, antiallergic, antimicrobial, antiviral, hepatoprotective, and more (Babbar et al., 2021).

  • Nutraceutical Applications : p-Methoxycinnamic acid (p-MCA) from plant origin has been extensively tested for therapeutic and nutraceutical applications. It exhibits biologically useful properties, including antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).

Safety And Hazards

The safety data sheet for 4-Bromo-3-methoxycinnamic acid, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The future directions of research on 3-Bromo-4-methoxycinnamic acid could involve further exploration of its synthesis and potential applications. For instance, it has been shown to be an excellent building block for the synthesis of complex compounds , suggesting potential uses in organic synthesis and the production of fine chemicals and pharmaceutical intermediates .

properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHCKJFXUYPZAO-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxycinnamic acid

Synthesis routes and methods

Procedure details

3-Bromo-4-methoxybenzaldehyde (50 g, 232 mmol), malonic acid (36.3 g, 348 mmol) and 250 ml of anhydrous pyridine are introduced into a 500 ml round-bottomed flask. Piperidine (11.4 ml, 116 mmol) is added and the medium is brought to reflux for 3 h. The pyridine is removed under vacuum and the medium is run on to 500 ml of a 1M aqueous hydrochloric acid solution. The solid is filtered off, washed with water and dried over P2O5.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
4
Citations
RB Tomoiagă, SD Tork, A Filip, LC Nagy… - Applied Microbiology and …, 2023 - Springer
… Molecular docking results of 3,4-dimethoxycinnamic acid 2a (purple) and 3-bromo-4-methoxycinnamic acid 2b (indigo) into the active site of the engineered L134A/I460 PcPAL (a) and …
Number of citations: 2 link.springer.com
MM Cadelis, J Kim, F Rouvier, ES Gill, K Fraser… - Biomolecules, 2023 - mdpi.com
… Using general procedure B, reaction of 3-bromo-4-methoxycinnamic acid (7) (50 mg, 0.194 mmol), EDC·HCl (42 mg, 0.219 mmol), DMAP (48 mg, 0.39 mmol) and di-tert-butyl butane 1,4…
Number of citations: 9 www.mdpi.com
M Reimer - Journal of the American Chemical Society, 1926 - ACS Publications
… -3-bromo-4-methoxycinnamic acid by preparing it from 3-bromo-4-methoxycinnamic acid … 3-bromo-4-methoxycinnamic acid dibromide in methyl alcohol and hydrochloric acid. …
Number of citations: 16 pubs.acs.org
TA Khan, IS Al Nasr, WS Koko, J Ma, S Eckert… - …, 2023 - Wiley Online Library
… Analogously to the synthesis of 3a, compound 6b was obtained from 3bromo-4-methoxycinnamic acid (128 mg, 0.5 mmol), oxalyl chloride (218 µL, 2.5 mmol), 2-pyrrolidone (46 µL, 0.6 …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.